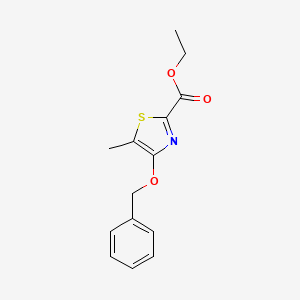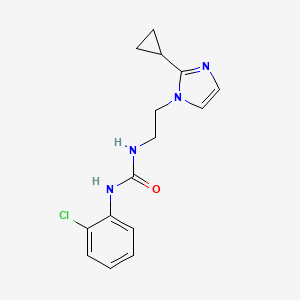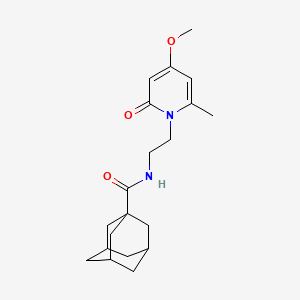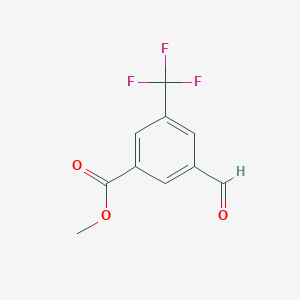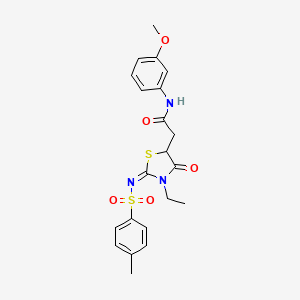
cyclohexyl(1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(1H-imidazol-2-yl)methanol is a chemical compound that falls under the category of imidazole derivatives . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOCC1=CN=CN1C2CCCCC2 . This indicates the presence of a cyclohexyl group attached to an imidazole ring via a methanol group . Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical and biological properties . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 98.1 . It is a solid at room temperature . The compound’s density is 1.311±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including cyclohexyl(1H-imidazol-2-yl)methanol, have been found to exhibit significant antimicrobial activities . For instance, certain compounds were highly active against S.aureus and K.pneumoniae, showing more effectiveness than the antibiotic ciprofloxacin .
Antifungal Activity
These compounds also show promising antifungal properties. One of the synthesized compounds was found to be more effective than clotrimazole, a common antifungal medication, against C.albicans .
Larvicidal Activity
The imidazole derivatives have been evaluated for their larvicidal activities. One of the compounds showed a higher activity against Culex quinquefasciatus than permethrin, a commonly used insecticide .
Synthesis of Carbonyl Compounds
This compound derivatives can be converted into carbonyl compounds via corresponding quaternary salts . This provides a useful method for the synthesis of carbonyl compounds, which are important in various chemical reactions.
Drug Synthesis
Imidazole derivatives are found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), and clemizole (antihistaminic agent) . Therefore, this compound could potentially be used in the synthesis of these and other drugs.
Molecular Docking Studies
Molecular docking studies have shown that certain imidazole derivatives have a higher binding affinity for certain proteins than some existing drugs . This suggests that these compounds could potentially be used in the development of new drugs with improved efficacy.
Safety and Hazards
Future Directions
The future directions for cyclohexyl(1H-imidazol-2-yl)methanol and other imidazole derivatives involve further exploration of their synthesis and potential applications . These compounds are key components to functional molecules that are used in a variety of everyday applications, and recent advances in their synthesis have opened up new possibilities for their use .
Mechanism of Action
Target of Action
Cyclohexyl(1H-imidazol-2-yl)methanol is a complex compound with a unique structure. Imidazole derivatives, which this compound is a part of, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that imidazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile structure .
Result of Action
Imidazole derivatives are known to have diverse effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
cyclohexyl(1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h6-9,13H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPMKFZJCMHEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=NC=CN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)
![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
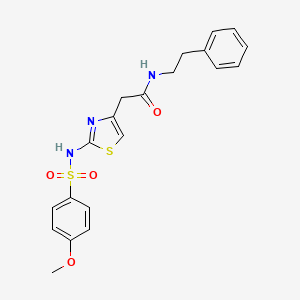
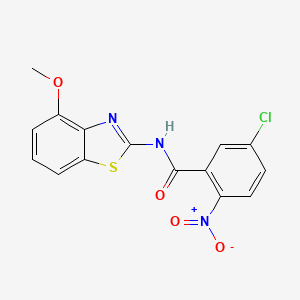
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)
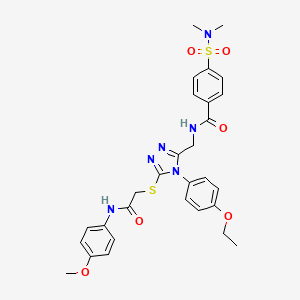
![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)
